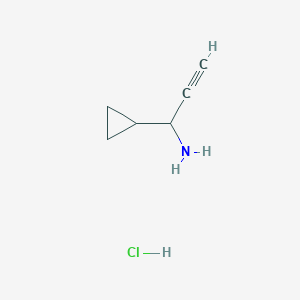

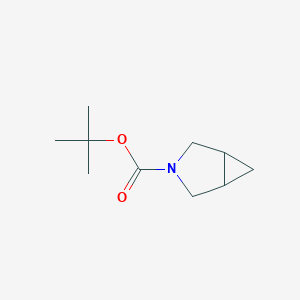

1-Cyclopropyl-2-propyn-1-amine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds involving cyclopropane rings, such as 1-Cyclopropyl-2-propyn-1-amine Hydrochloride, often involves strategies to form or incorporate the cyclopropane motif into larger molecular frameworks. Techniques include cycloaddition reactions, ring expansions, and the use of cyclopropanation agents. Specific methodologies might involve the use of cyclopropylboronic acid in copper-promoted N-cyclopropylation of amines for introducing the cyclopropyl group into various amines under mild conditions, showcasing the versatility of cyclopropyl groups in synthesis (Bénard, Neuville, & Zhu, 2010).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including 1-Cyclopropyl-2-propyn-1-amine Hydrochloride, is characterized by the presence of a three-membered cyclopropane ring, which imparts significant strain to the molecule. This strain influences the molecule's reactivity and conformation. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate such structures, revealing insights into the conformational preferences and intramolecular interactions of cyclopropane-containing molecules (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

Cyclopropane rings, due to their strain, are highly reactive and participate in various chemical reactions, including ring-opening reactions, cycloadditions, and nucleophilic substitutions. For instance, cyclopropylamine derivatives have been used as mechanistic probes in the study of the nitrosation of N,N-dialkyl aromatic amines, demonstrating the cyclopropane ring's propensity to undergo ring-opening under specific conditions (Loeppky & Elomari, 2000).

Aplicaciones Científicas De Investigación

Bioconjugation Techniques

Studies have focused on the mechanism of amide formation between carboxylic acid and amine in aqueous media, utilizing carbodiimide hydrochlorides. Such research provides insights into the bioconjugation process, crucial for developing bioactive compounds and understanding the stability of these reactions in different pH conditions (Nakajima & Ikada, 1995).

Synthesis of Biologically Active Compounds

Research has explored biocatalytic routes for the synthesis of cyclopropyl amine, a key building block for the anti-thrombotic agent ticagrelor. This demonstrates the potential of 1-Cyclopropyl-2-propyn-1-amine Hydrochloride in the synthesis of significant pharmaceutical agents (Hugentobler et al., 2016).

Development of Synthetic Methodologies

The compound has been investigated in the context of diastereo- and enantioselective synthesis processes, including CuH-catalyzed hydroamination of strained trisubstituted alkenes. These methodologies are pivotal for creating aminocyclobutanes and aminocyclopropanes, essential substructures in many biologically active compounds (Feng et al., 2019).

Cyclopropylation and Ring-Opening Reactions

The research highlights the use of cyclopropylamine derivatives in cyclopropylation and ring-opening reactions, offering a new perspective on constructing complex molecular structures. This includes the copper-catalyzed Chan-Lam cyclopropylation, demonstrating the versatility of cyclopropylamine derivatives in organic synthesis (Derosa et al., 2018).

Safety and Hazards

The safety information for 1-Cyclopropyl-2-propyn-1-amine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335, which suggest that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

1-cyclopropylprop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N.ClH/c1-2-6(7)5-3-4-5;/h1,5-6H,3-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOVTADUUUJAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-propyn-1-amine Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2495875.png)

![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)

![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/no-structure.png)

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2495892.png)

![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)